molecular formula C₂¹³CH₈O₃ B1146270 D-Glycerol-3-13C CAS No. 154278-20-3

D-Glycerol-3-13C

Cat. No.: B1146270
CAS No.: 154278-20-3
M. Wt: 93.09
InChI Key:
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Description

D-Glycerol-3-13C, also known as 1,2,3-Propanetriol-3-13C, is a stable isotope-labeled compound of glycerol where the carbon-3 position is enriched with the carbon-13 isotope. This compound is used extensively in scientific research, particularly in studies involving metabolic pathways and molecular interactions due to its isotopic labeling, which allows for precise tracking and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glycerol-3-13C typically involves the incorporation of carbon-13 into the glycerol molecule. One common method is the catalytic hydrogenation of carbon-13 labeled dihydroxyacetone or glyceraldehyde. The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high isotopic purity and yield. The starting materials are often derived from biotechnological processes involving microorganisms that can incorporate carbon-13 into their metabolic products.

Chemical Reactions Analysis

Types of Reactions: D-Glycerol-3-13C undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carbon-13 labeled dihydroxyacetone or glyceraldehyde.

    Reduction: It can be reduced to form carbon-13 labeled glycerol derivatives.

    Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or periodic acid (HIO4) under acidic or neutral conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting hydroxyl groups to halides.

Major Products: The major products formed from these reactions include carbon-13 labeled dihydroxyacetone, glyceraldehyde, and various glycerol derivatives depending on the specific reaction and conditions used.

Scientific Research Applications

D-Glycerol-3-13C is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and molecular interactions. Some key applications include:

    Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic flux analysis to trace the flow of carbon through metabolic pathways.

    Medicine: Utilized in drug development and pharmacokinetics to study the metabolism and distribution of drugs.

    Industry: Applied in the production of labeled compounds for research and development in various industrial processes.

Mechanism of Action

The mechanism of action of D-Glycerol-3-13C involves its incorporation into metabolic pathways where it can be tracked using NMR spectroscopy or mass spectrometry. The carbon-13 isotope acts as a tracer, allowing researchers to monitor the fate of the compound and its metabolites. This provides valuable insights into the molecular targets and pathways involved in various biological processes.

Comparison with Similar Compounds

    Glycerol-1,3-13C2: Labeled at the first and third carbon positions.

    Glycerol-2-13C: Labeled at the second carbon position.

    Glycerol-13C3: Labeled at all three carbon positions.

Uniqueness: D-Glycerol-3-13C is unique due to its specific labeling at the carbon-3 position, which allows for targeted studies of metabolic pathways involving this particular carbon atom. This specificity provides more detailed information compared to compounds labeled at multiple positions or uniformly labeled compounds.

Properties

CAS No.

154278-20-3

Molecular Formula

C₂¹³CH₈O₃

Molecular Weight

93.09

Synonyms

1,2,3-Propanetriol-3-13C;  1,3-dihydroxy-3-propanol-1-13C;  Propanetriol-3-13C;  1,2,3-Trihydroxypropane-3-13C;  Bulbold-3-13C;  Cognis G-3-13C;  Cristal-3-13C;  DG-3-13C;  DG Glycerin-3-13C;  E 422-3-13C;  Emery 916-3-13C;  GL 300-3-13C;  Glycerin-3-13C;  Glycer

Origin of Product

United States

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